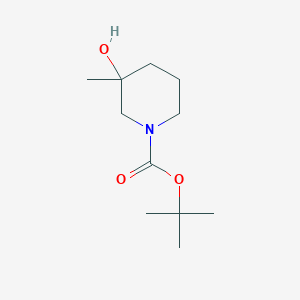

Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group and a methyl substituent at the 3-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely utilized in medicinal chemistry and organic synthesis as a chiral building block or intermediate for pharmaceuticals, particularly in the development of kinase inhibitors, antiviral agents, and CNS-targeted molecules . Its synthesis typically involves the reaction of a Boc-protected piperidine precursor with appropriate reagents to introduce the hydroxyl and methyl groups. For example, analogous compounds like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate are synthesized via Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water under basic conditions (e.g., Et₃N), followed by purification via chromatography .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-6-11(4,14)8-12/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWAIZZOPVWORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726246 | |

| Record name | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104083-27-3 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-3-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104083-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (TB-HMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and the biological effects observed in various studies.

Structural Overview

TB-HMP is characterized by the following structural features:

- Molecular Formula : C13H24N2O3

- Molecular Weight : Approximately 256 Da

- Functional Groups : Contains a tert-butyl group, a hydroxyl group, and a carboxylate functional group.

These structural elements contribute to its reactivity and interactions with biological targets, making it a versatile compound in drug development.

The biological activity of TB-HMP can be attributed to its interaction with various molecular targets. One notable mechanism involves its inhibition of Bruton's tyrosine kinase (BTK), which plays a crucial role in signaling pathways associated with B-cell receptor activation. This inhibition is particularly relevant in the context of certain cancers and autoimmune diseases, where BTK is implicated in disease progression.

Interaction with Biological Targets

In Vitro Studies

Research has demonstrated that TB-HMP exhibits various biological activities:

- Antiproliferative Effects : In cellular assays, TB-HMP has been shown to inhibit the proliferation of cancer cell lines dependent on BTK signaling. For example, studies indicated that compounds targeting BTK could significantly reduce cell viability in B-cell malignancies .

- Cytokine Modulation : In models simulating inflammatory responses, TB-HMP demonstrated the ability to modulate cytokine production, potentially reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Case Studies

A recent case study highlighted the effectiveness of TB-HMP in reducing tumor growth in xenograft models of B-cell lymphoma. The compound was administered at varying doses, and significant tumor regression was observed compared to control groups. The study also noted a favorable safety profile with minimal adverse effects on normal tissues.

Comparative Analysis with Related Compounds

To better understand the unique properties of TB-HMP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 6-piperazin-1-ylpyridazine-3-carboxylate | Contains piperazine instead of piperidine | Potentially different pharmacological profiles |

| Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylic acid | Similar hydroxymethyl group but lacks azetidine | Different solubility and reactivity |

| Tert-butyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate | Incorporates a hydroxymethyl group | May exhibit varied biological activities |

This table illustrates how variations in structure can significantly influence the biological activity and chemical reactivity of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The following table summarizes key structural analogs and their properties:

Key Observations :

- Hydroxyl vs.

- Boc-Protected Amino Derivatives: Compounds like tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate are more stable under acidic conditions but require deprotection for further functionalization, unlike the hydroxyl-methyl variant, which can undergo direct oxidation or esterification .

Physicochemical and Pharmacological Properties

- Stability : The Boc group provides stability against nucleophilic attack, but the hydroxyl group may render the compound susceptible to oxidation under harsh conditions .

- Pharmacological Relevance: The methyl group in this compound may enhance metabolic stability compared to non-methylated analogs, as seen in related compounds used in antiviral drug development .

Preparation Methods

Chemical Resolution Method

The chemical resolution approach primarily involves the separation of racemic 3-hydroxypiperidine derivatives using chiral resolving agents, followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group.

-

- Starting from racemic 3-hydroxypiperidine, the compound is resolved into its enantiomers by forming diastereomeric salts with chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts.

- The desired enantiomer is then isolated and subjected to Boc protection to yield (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine.

Advantages and Disadvantages :

- This method is classical and straightforward but suffers from low overall yield, multiple purification steps, and high cost due to the extensive use of chiral resolving agents and operations.

- Typical yields are moderate, and the process is labor-intensive.

Example : One reported synthetic route involves a 13-step conversion starting from achiral 4-methyl phenacyl bromide to achieve the target compound with approximately 35% yield, illustrating the complexity and length of chemical resolution and asymmetric synthesis routes.

Asymmetric Synthesis and Reduction

Asymmetric synthesis methods aim to construct the chiral center directly, avoiding the need for resolution.

-

- Asymmetric reduction of N-Boc-3-piperidone (N-Boc-piperidin-3-one) using ketoreductases or other chiral catalysts.

- This method converts the ketone group selectively into the (S)-hydroxy derivative under mild conditions.

Benefits :

- High enantioselectivity and yield.

- Mild reaction conditions that are environmentally friendly.

- Reduced number of synthetic steps compared to classical resolution.

Example :

Biotransformation Method

Biotransformation leverages enzymatic catalysis to achieve stereoselective synthesis.

-

- Starting from a protected intermediate (such as N-Boc-piperidin-3-one), enzymatic reduction is performed using ketoreductases or whole-cell biocatalysts.

- Enzymes like ketoreductase selectively reduce the ketone to the desired (S)-hydroxy product.

- The process is considered green and sustainable.

-

- High efficiency and selectivity.

- Mild reaction conditions (ambient temperature and pressure).

- Environmentally benign with minimal waste.

Scheme :

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages | Yield/Selectivity |

|---|---|---|---|---|---|

| Chemical Resolution | Racemic 3-hydroxypiperidine | Resolution with chiral acids, Boc protection | Established, straightforward | Low yield, costly, multi-step | Moderate (~35% in complex routes) |

| Asymmetric Reduction | N-Boc-piperidin-3-one | Enzymatic or catalytic asymmetric reduction | High enantioselectivity, mild | Requires specific catalysts | High yield, excellent selectivity |

| Biotransformation | Protected ketone intermediates | Enzyme-catalyzed reduction | Green, efficient, selective | Enzyme availability, optimization | High yield, excellent selectivity |

| Cyclization (Dieckmann) | Boc diesters | Dieckmann cyclization, reduction | Good yields, adaptable | May require multiple steps | Good for related compounds |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves:

- Stepwise functionalization of a piperidine scaffold : Starting with alkylation or acylation of a piperidine precursor, followed by hydroxylation and methyl group introduction. For example, alkylation using tert-butyl chloroformate under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) is common .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling subsequent regioselective modifications .

- Purification : Recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Key factors affecting yield :

- Temperature control during hydroxylation (avoiding overoxidation).

- Solvent polarity for regioselective alkylation (e.g., THF vs. DMF).

- Catalyst choice (e.g., Pd/C for hydrogenation steps).

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.2–4.0 ppm (piperidine protons), and δ 1.7–2.1 ppm (methyl group adjacent to hydroxyl) .

- ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~70 ppm (hydroxyl-bearing carbon) .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the 3-hydroxy-3-methyl substitution pattern .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions with accurate mass matching the molecular formula (C₁₂H₂₁NO₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., THF) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxy and 3-methyl groups influence the compound’s biological activity or synthetic utility?

- Stereochemical effects :

- The equatorial position of the hydroxyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), as seen in analogous piperidine derivatives .

- Axial methyl groups may sterically hinder nucleophilic attack during synthetic modifications, requiring tailored reaction conditions (e.g., bulky bases like LDA) .

- Case study : Enantioselective synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) can yield specific stereoisomers with distinct pharmacokinetic profiles .

Q. What computational modeling approaches are suitable for predicting the reactivity or binding affinity of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry to predict regioselectivity in reactions (e.g., hydroxyl group nucleophilicity) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonds between the hydroxyl group and active-site residues .

- MD simulations : Assess conformational stability in aqueous vs. lipid environments to predict membrane permeability .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Yield discrepancies :

- Compare solvent purity (anhydrous vs. technical grade) and reaction scales (microscale vs. bulk). For example, THF with <50 ppm water improves Boc protection efficiency .

- Optimize catalyst loading (e.g., 5 mol% Pd/C vs. 10 mol%) for hydrogenation steps .

- Spectral inconsistencies :

- Verify solvent effects on NMR shifts (e.g., DMSO-d₆ vs. CDCl₃).

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What strategies enable selective functionalization of the hydroxyl or methyl group in this compound?

- Hydroxyl group :

- Mitsunobu reaction with alcohols (e.g., DIAD/Ph₃P) for ether formation .

- Oxidation with Dess-Martin periodinane to ketones (requires protection of the Boc group) .

- Methyl group :

- Radical bromination (NBS, AIBN) followed by Suzuki coupling for aryl group introduction .

- Directed C–H activation using Pd catalysts and directing groups (e.g., pyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.